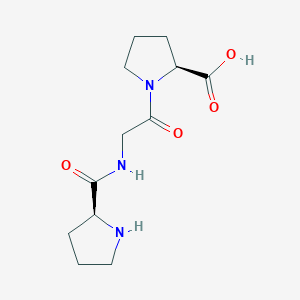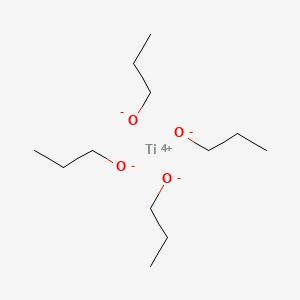![molecular formula C9H9N3O B1336340 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 878414-63-2](/img/structure/B1336340.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic organic compounds. These compounds have been the subject of extensive research due to their diverse biological activities and potential applications in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure, which means it is a versatile core that can interact with multiple types of biological targets .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through various methods. One approach involves a novel one-pot synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones via a five-component reaction, which includes hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid, along with an appropriate aryl aldehyde and ammonium acetate, catalyzed in water . Another method describes the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 5-amino-1H-pyrazole-4-carboxylate and proceeding through several steps, including treatment with POCl3 and reactions with various amines and alcohols .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined for several compounds. For instance, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated, providing insights into the arrangement of the substituents around the core structure . The structural analysis is crucial for understanding the interaction of these compounds with biological targets and for designing new derivatives with improved properties.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, which allow for the introduction of different substituents and the formation of diverse compounds. For example, the condensation of 1,3-diethyl-2-thiobarbituric acid with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine leads to the formation of a new compound with a thioxodihydropyrimidine moiety . Additionally, intramolecular 1,3-dipolar cycloadditions of suitably functionalized pyrimidine derivatives can yield novel fused heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the nature and position of the substituents on the core structure. These properties are important for the solubility, stability, and overall reactivity of the compounds. The regioselectivity of reactions, such as N-alkylation, can be tuned by modifying the functional groups, which in turn affects the physical properties of the resulting compounds . The tandem reactions of pyrimidine derivatives with alcohols, leading to the formation of furo[3,4-d]pyrimidines and pyrano[4,3-d]pyrimidines, also demonstrate the versatility and reactivity of the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Antianxiety Properties
- Application : Investigation of pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-dimethylpyrazolo[1,5-a]pyrimidine, for antianxiety properties. Some derivatives demonstrated anxiolytic effects comparable to benzodiazepines in animal models, without potentiation of CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).
Synthesis of Fluorinated Derivatives
- Application : Synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines with long linear perfluoroalkyl chains, showing the potential for creating novel fluorinated nitrogen-fused heterocycles (Fabron et al., 1991).
Heterocyclic Ring Compounds Synthesis
- Application : Development of pyrazolo-annelated heterocyclic ring compounds like pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines, expanding the range of synthetic options in heterocyclic chemistry (Jachak et al., 2007).
Synthesis of Pyrimidine-Annelated Heterocycles
- Application : Creation of novel pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines through intramolecular 1,3-dipolar cycloadditions, showcasing innovative approaches in synthesizing pyrimidine-annelated heterocycles (Baruah et al., 1996).
Nucleophilic Substitution Reactions
- Application : Investigation into the regioselective nucleophilic substitution reactions of 5,7-dimethyl-2,3-dinitropyrazolo[1,5-a]pyrimidine, offering insights into the synthesis of functionally substituted pyrazolo[1,5-a]pyrimidines (Shkineva et al., 2019).
Supramolecular Structure Analysis
- Application : Crystallographic and computational analysis of the supramolecular structure of related pyrazolo[1,5-a]pyrimidine derivatives, contributing to a deeper understanding of their molecular interactions (Borbulevych, 2010).
Synthesis of Novel Derivatives
- Application : Synthesis of novel pyrazolopyrimidines derivatives with potential as anticancer and anti-5-lipoxygenase agents, indicating their possible therapeutic applications (Rahmouni et al., 2016).
Safety And Hazards
The safety information available indicates that 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is classified under Acute Tox. 4 Oral hazard classification . It has a GHS07 pictogram and a warning signal word . It is also classified under storage class code 11, which pertains to combustible solids .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines, including 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZRYTYZNHXGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424477 |
Source


|
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
CAS RN |
878414-63-2 |
Source


|
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)











